4-Isopropyl-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

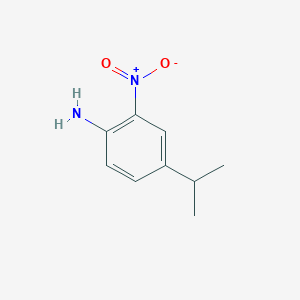

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-nitro-4-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(2)7-3-4-8(10)9(5-7)11(12)13/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXKBHDWJBOCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371536 | |

| Record name | 4-Isopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63649-64-9 | |

| Record name | 4-Isopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

molecular structure of 4-Isopropyl-2-nitroaniline

An In-depth Technical Guide to the Molecular Structure of 4-Isopropyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and analytical characterization of this compound (CAS No: 63649-64-9). As a substituted nitroaromatic amine, this compound possesses distinct structural features amenable to detailed spectroscopic analysis. This document synthesizes data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to build a complete portrait of the molecule. We present a validated synthetic protocol, a thorough interpretation of spectroscopic data, and essential safety information. The causality behind experimental choices and the self-validating nature of the combined analytical data are emphasized to provide field-proven insights for professionals in chemical research and development.

Introduction and Physicochemical Profile

This compound is a member of the substituted aniline family, characterized by an amino group (-NH₂), a nitro group (-NO₂), and an isopropyl group attached to a benzene ring.[1] The interplay between the electron-donating amino group and the electron-withdrawing nitro group creates a unique electronic environment that influences the molecule's chemical reactivity and spectroscopic properties.[2] This guide serves as an authoritative resource, detailing the molecular architecture and the analytical methodologies required for its unambiguous identification.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 63649-64-9 | [3][4][5] |

| Molecular Formula | C₉H₁₂N₂O₂ | [3][4][6] |

| Molecular Weight | 180.20 g/mol | [4] |

| IUPAC Name | 4-(propan-2-yl)-2-nitroaniline | [6] |

| Appearance | Orange oil or liquid/solid | [4][5] |

| Boiling Point | 142-144 °C @ 0.4 mmHg | [5] |

| Flash Point | 133.5 °C | [5] |

Below is a 2D representation of the molecular structure, generated using the IUPAC name.

Sources

- 1. Substituted aniline: Significance and symbolism [wisdomlib.org]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | C9H12N2O2 | CID 2736696 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Isopropyl-2-nitroaniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Isopropyl-2-nitroaniline, a substituted nitroaromatic amine, serves as a crucial building block in synthetic organic chemistry. Its unique structural features—a reactive amino group, an electron-withdrawing nitro group, and a sterically influential isopropyl moiety—make it a versatile precursor for the synthesis of a diverse range of heterocyclic compounds and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and its applications, with a particular focus on its emerging role in drug development.

Chemical Identity and Physicochemical Properties

Properly identifying and understanding the fundamental properties of a chemical reagent is paramount for its effective and safe use in a research and development setting.

Nomenclature and Identification

-

IUPAC Name : 4-(1-methylethyl)-2-nitrobenzenamine[1]

-

Common Name : this compound

-

Synonyms : 2-Nitro-4-(prop-2-yl)aniline, 4-Amino-3-nitrocumene, Benzenamine, 4-(1-methylethyl)-2-nitro-[1][2]

Physicochemical Data Summary

The physicochemical properties of this compound are essential for designing reaction conditions, purification strategies, and formulation development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][3] |

| Molecular Weight | 180.20 g/mol | |

| Appearance | Solid at room temperature | [1] |

| Boiling Point | 142-144 °C at 0.4 mmHg | [1] |

| Flash Point | 133.5 °C | [1] |

| Solubility | While specific quantitative data is limited, nitroanilines generally exhibit low solubility in water but are soluble in common organic solvents such as ethanol, acetone, and chloroform.[4][5] | - |

Synthesis Protocol: A Validated Laboratory-Scale Methodology

The synthesis of this compound is a critical process for its availability in research. The following protocol is a well-established method for its preparation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol details the hydrolysis of an acetamide precursor to yield the target compound.

-

Reaction Setup : In a suitable reaction vessel, dissolve 2,2,2-trifluoro-N-(2-nitro-4-isopropylphenyl)acetamide in methanol.

-

Reagent Addition : To the stirring solution, add water followed by potassium carbonate.

-

Reaction : Allow the reaction mixture to stir at room temperature for 18 hours.

-

Extraction : After the reaction is complete, perform a partition extraction using ethyl acetate and a saturated saline solution. Separate the organic layer.

-

Further Extraction : Extract the aqueous layer multiple times with ethyl acetate to ensure complete recovery of the product.

-

Drying and Concentration : Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by silica gel chromatography to obtain this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the isopropyl protons (a doublet and a septet) and the aromatic protons, with their chemical shifts influenced by the amino and nitro substituents.

-

¹³C NMR : The carbon NMR spectrum will display distinct signals for the isopropyl carbons and the aromatic carbons, with the positions of the aromatic signals dictated by the substitution pattern.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, and C-H vibrations of the aromatic ring and the isopropyl group.

-

Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with expected fragments arising from the loss of the nitro group and cleavage of the isopropyl substituent.

Applications in Drug Development and Medicinal Chemistry

While direct therapeutic applications of this compound are not documented, its significance lies in its role as a versatile intermediate in the synthesis of biologically active molecules. The presence of both an amino and a nitro group on the same aromatic ring provides multiple reaction sites for derivatization.

Precursor for Heterocyclic Scaffolds

The amino group of this compound can be readily diazotized and subsequently transformed into various other functional groups, or it can participate in condensation reactions to form heterocyclic rings, which are prevalent in many drug molecules. The nitro group can be reduced to a second amino group, opening pathways to the synthesis of substituted phenylenediamines, which are key precursors for benzodiazepines and other nitrogen-containing heterocycles with a wide range of biological activities, including anxiolytic and antimicrobial properties.

Role in the Synthesis of Bioactive Compounds

Derivatives of nitroanilines have been investigated for their potential biological activities. For instance, aminodiphenylamine derivatives have been studied for their antioxidant and antimicrobial properties. Furthermore, organotin(IV) complexes of aniline derivatives have shown promising antibacterial, antifungal, and antioxidant activities. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel derivatives with potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies

The isopropyl group provides steric bulk, which can be exploited in SAR studies to probe the binding pocket of a biological target. By modifying the substituents on the aromatic ring of this compound, medicinal chemists can systematically explore how changes in electronic and steric properties affect the biological activity of the resulting compounds.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements : May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures : Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety and handling information.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined synthesis and reactive functional groups make it an ideal starting material for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage this compound in the creation of novel therapeutic agents.

References

Sources

An In-depth Technical Guide to the Solubility of 4-Isopropyl-2-nitroaniline in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Isopropyl-2-nitroaniline (CAS No. 63649-64-9), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates the physicochemical principles governing its solubility, offers insights based on structurally analogous compounds, and provides a robust experimental framework for precise solubility determination.

Core Physicochemical Properties of this compound

A foundational understanding of the molecular structure of this compound is paramount to predicting its solubility behavior.

| Property | Value/Structure | Source |

| Chemical Structure |  | [1] |

| CAS Number | 63649-64-9 | [2] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol |

The molecule possesses several key features that dictate its interaction with various solvents:

-

Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group, capable of participating in dipole-dipole interactions.[3]

-

Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, contributing to its potential solubility in protic solvents.

-

Isopropyl Group (-CH(CH₃)₂): This bulky, nonpolar alkyl group significantly increases the lipophilicity and steric hindrance of the molecule.

The interplay between the polar nitro and amino groups and the nonpolar isopropyl and phenyl moieties suggests a nuanced solubility profile, with an affinity for solvents that can accommodate both polar and nonpolar characteristics.

Theoretical Framework for Solubility Prediction

While direct experimental data for this compound is scarce, theoretical models can provide valuable predictive insights. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes dissolve best in solvents with similar polarity.[4]

A more sophisticated approach involves the use of Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.[5]

Each solvent and solute can be characterized by a point in this three-dimensional Hansen space. The closer the parameters of the solute are to those of the solvent, the higher the likelihood of dissolution.[6] While the specific HSP values for this compound have not been published, they can be experimentally determined or estimated, providing a powerful tool for solvent selection.

Estimated Solubility Profile in Common Organic Solvents

In the absence of direct quantitative data for this compound, we can infer its likely solubility based on the known behavior of structurally related nitroaniline derivatives. For instance, 4-nitroaniline and 2-nitroaniline are generally soluble in polar organic solvents like ethanol, acetone, and ether, but have limited solubility in water.[4][7] The presence of the isopropyl group in this compound is expected to enhance its solubility in less polar solvents compared to its non-alkylated counterparts.

Table 1: Estimated Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Good | The amino group can form hydrogen bonds with the solvent's hydroxyl group. The polarity of the nitro group also contributes to favorable interactions. |

| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | Good to Excellent | The polar nitro group and the overall dipole moment of the molecule will interact favorably with the polar nature of these solvents. |

| Nonpolar Aromatic | Toluene | Moderate | The aromatic ring of the solute will have favorable π-π stacking interactions with the solvent. The isopropyl group enhances compatibility. |

| Aliphatic Nonpolar | Hexane, Cyclohexane | Low to Poor | The significant polarity imparted by the nitro and amino groups will limit solubility in highly nonpolar, aliphatic solvents. |

| Aqueous | Water | Very Low | The large, hydrophobic isopropylphenyl portion of the molecule is expected to dominate, leading to poor water solubility, a common trait for many aromatic nitro compounds.[8] |

It is crucial to emphasize that this table represents an expert estimation. For any critical application, experimental verification is non-negotiable.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published quantitative data, a robust experimental protocol is essential for researchers. The isothermal saturation method is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials (ensuring a solid phase remains at equilibrium).

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixtures for a sufficient time (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any microscopic particulate matter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Generate a calibration curve by analyzing these standards using a validated HPLC or UV-Vis spectrophotometric method.

-

Analyze the diluted sample solutions under the identical analytical conditions.

-

Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve.

-

-

Data Calculation and Reporting:

-

Calculate the solubility from the determined concentration, accounting for any dilution factors.

-

Express the solubility in standard units such as grams per 100 mL (g/100mL), moles per liter (mol/L), or mole fraction (x).

-

Perform each experiment in triplicate to ensure reproducibility and report the mean value and standard deviation.

-

Visualizing the Experimental Workflow

The following diagram outlines the critical steps for the isothermal saturation method.

Conclusion and Recommendations

While a comprehensive, experimentally-derived dataset on the solubility of this compound in organic solvents is not currently available in the public domain, a strong predictive understanding can be formulated based on its molecular structure and the behavior of analogous compounds. The compound is anticipated to exhibit good solubility in polar aprotic and protic organic solvents and limited solubility in nonpolar and aqueous media.

For applications in chemical synthesis, purification (e.g., recrystallization), and formulation where precise knowledge of solubility is imperative, experimental determination is strongly advocated. The detailed isothermal saturation protocol provided in this guide offers a validated, reliable framework for obtaining this critical data, empowering researchers to optimize their processes and advance their scientific objectives.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Akay, S., Kayan, B., & Martinez, F. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Journal of Molecular Liquids, 330, 115667.

- Hansen Solubility Parameters Official Site. (n.d.). HSP Science.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736696, this compound.

- Solubility of Things. (n.d.). Solubility of Nitrobenzene.

- PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline.

- Langmuir. (2022). Hansen Solubility Parameters of Nitrocellulose and Application toward Printable Energetics. 38(29), 8766-8772.

- PubChem. (n.d.). 2-Nitroaniline.

- Journal of Chemical Thermodynamics. (2017). Determination and thermodynamic modelling for 2-methyl-6-nitroaniline solubility in binary solvent mixtures of ethyl acetate + (methanol, ethanol, n-propanol and isopropanol). 105, 404-413.

- ResearchGate. (n.d.). Hansen Solubility Parameters of Nitrocellulose and Application toward Printable Energetics.

- ResearchGate. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures.

- ResearchGate. (2025). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.

- ResearchGate. (2025).

- Bohrium. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures.

- PubChem. (n.d.). 4-Methyl-2-nitroaniline.

- PubChem. (n.d.). Isopropyl Acetate.

- Wikipedia. (n.d.). Nitro compound.

Sources

- 1. This compound | C9H12N2O2 | CID 2736696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 63649-64-9|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Isopropyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the melting and boiling points of 4-Isopropyl-2-nitroaniline (CAS No. 63649-64-9), a compound of interest in various research and development sectors. This document moves beyond a simple recitation of values to offer insights into the structural factors influencing these properties and to provide detailed, field-proven methodologies for their experimental determination.

Introduction: The Significance of this compound and its Physicochemical Properties

This compound is a substituted aromatic amine whose structural motifs—an aniline core, a sterically influential isopropyl group, and an electron-withdrawing nitro group—confer upon it specific chemical reactivities and physical characteristics. Understanding its melting and boiling points is of paramount importance for a multitude of applications, including synthesis planning, purification, formulation development, and safety assessments. These fundamental constants dictate the compound's physical state under various conditions, influencing storage, handling, and reaction kinetics. In the context of drug development, these parameters are critical for API (Active Pharmaceutical Ingredient) processing, polymorph screening, and solubility studies.

Physicochemical Properties of this compound

The accurate determination of the melting and boiling points of this compound is essential for its characterization. The available data for this compound is summarized below.

| Property | Value | Source |

| Melting Point | Not explicitly stated; described as a solid. | [1] |

| Boiling Point | 142-144 °C at 0.4 mmHg | [2] |

| Physical State | Described as both a solid and an orange oil, suggesting a melting point near ambient temperature or variability based on purity. | [1][2] |

| Molecular Formula | C₉H₁₂N₂O₂ | [3] |

| Molecular Weight | 180.21 g/mol | [1] |

The ambiguity in the physical state highlights the critical need for precise experimental determination of the melting point. The boiling point is reported under reduced pressure, a common practice for compounds that may decompose at their atmospheric boiling point.

Expertise & Experience: Understanding the Structural Influences on Melting and Boiling Points

The melting and boiling points of an organic molecule are not arbitrary numbers; they are a direct reflection of its molecular structure and the intermolecular forces at play. For this compound, several key features dictate its phase transition temperatures.

The Role of the Aniline Scaffold

Aniline itself has a melting point of -6 °C and a boiling point of 184 °C.[4][5] The presence of the amino (-NH₂) group allows for hydrogen bonding, a relatively strong intermolecular force that significantly elevates its boiling point compared to non-polar benzene.

The Impact of the Nitro Group

The nitro group (-NO₂) is strongly electron-withdrawing and polar. Its presence on the aniline ring has a profound effect on the molecule's physical properties. In the case of 2-nitroaniline (melting point 70-73 °C), the proximity of the nitro and amino groups allows for intramolecular hydrogen bonding.[6] This internal interaction satisfies some of the hydrogen bonding potential of the amino group, thereby reducing the extent of intermolecular hydrogen bonding and resulting in a lower melting point compared to its isomer, 4-nitroaniline (melting point 146-149 °C), where intramolecular hydrogen bonding is not possible, and strong intermolecular hydrogen bonds dominate.[6][7]

In this compound, the nitro group is in the ortho position relative to the amino group, suggesting the potential for intramolecular hydrogen bonding. This would be expected to lower its melting point compared to an isomer where such an interaction is not possible.

The Contribution of the Isopropyl Group

The isopropyl group (-CH(CH₃)₂) is a bulky, non-polar alkyl group. Its primary influence on the physical properties is through steric effects and an increase in molecular weight. The bulkiness of the isopropyl group can disrupt the crystal lattice packing of the solid, which can lead to a lower melting point.[8] Conversely, the increased molecular weight and surface area contribute to stronger van der Waals forces, which would tend to increase both the melting and boiling points. The para position of the isopropyl group in this compound places it opposite the amino group, which can influence the overall molecular symmetry and polarity.

A Synthesized View

The physical properties of this compound are a composite of these effects. The potential for intramolecular hydrogen bonding between the ortho-nitro and amino groups would suggest a lower melting point than a comparable compound without this interaction. However, the increased molecular weight and potential for dipole-dipole interactions due to the nitro group will elevate both the melting and boiling points relative to aniline. The steric hindrance from the isopropyl group may disrupt crystal packing, potentially lowering the melting point. The boiling point at reduced pressure indicates that the compound is likely susceptible to decomposition at higher temperatures.

Trustworthiness: Self-Validating Protocols for Accurate Determination

The following experimental protocols are designed to be self-validating systems, incorporating best practices to ensure the accuracy and reproducibility of the determined melting and boiling points.

Experimental Protocol for Melting Point Determination

This protocol describes the determination of the melting point range using a modern digital melting point apparatus, such as a Mel-Temp.

Methodology:

-

Sample Preparation: A small amount of crystalline this compound is finely powdered on a watch glass. A capillary tube is sealed at one end and the open end is pressed into the powder. The tube is then tapped gently to pack the solid to a height of 2-3 mm.

-

Apparatus Setup: The Mel-Temp apparatus is turned on and the heating rate is set. For an unknown compound, a rapid preliminary heating is performed to get an approximate melting point.

-

Determination of Melting Range: A fresh capillary tube with the sample is placed in the apparatus. The sample is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. The process is repeated at least twice to ensure reproducibility.

Causality and Validation: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities. The slow heating rate near the melting point is crucial for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.[9][10]

Experimental Protocol for Boiling Point Determination under Reduced Pressure

This protocol details the determination of the boiling point of this compound using a micro-boiling point method adapted for vacuum conditions.

Methodology:

-

Apparatus Setup: A small test tube containing a few drops of this compound and a boiling chip is attached to a thermometer. A capillary tube, sealed at one end, is inverted and placed inside the test tube. This assembly is connected to a vacuum pump via a side-arm test tube or a distillation apparatus. A manometer is included in the system to accurately measure the pressure.

-

Evacuation: The system is carefully evacuated to the desired pressure (e.g., 0.4 mmHg).

-

Heating: The assembly is gently heated in a heating bath (e.g., an oil bath).

-

Observation and Recording: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.[11][12]

Causality and Validation: At the boiling point, the vapor pressure of the liquid equals the external pressure. The stream of bubbles indicates that the vapor pressure has overcome the external pressure. As the system cools, the point at which the liquid re-enters the capillary signifies the precise temperature at which the vapor pressure is equal to the system's pressure. The use of a nomograph can be employed to estimate the boiling point at different pressures.[10][11]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the melting and boiling points of this compound.

Caption: Workflow for the experimental determination of melting and boiling points.

Conclusion

References

- There is a large difference in the melting points of o-nitoaniline and p-nitroaniline. Why? Explain on the basis of different hydrogen bonding (intramolecular v. intermolecular) possible in each compound. (n.d.). Study.com.

- Which is more acidic, o Nitro aniline or p Nitro aniline? Can hydrogen bonding occur in o Nitro aniline and if yes, then why does it not affect its acidity? (2018, September 2). Quora.

- A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. (n.d.). Indian Journal of Pure & Applied Physics.

- Linear solvation energy relationships. 20. Intra- vs. intermolecular hydrogen bonding by some 2-nitroaniline and 2-nitrophenol derivatives. (1991, April 1). The Journal of Organic Chemistry.

- Mel Temp Apparatus. (n.d.). My Life Science Career.

- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025, July 7). RSC Publishing.

- Nomograph for Calculating Boiling Points Under Vacuum. (n.d.). University of Colorado Boulder.

- Micro Boiling Point Determination. (n.d.). chymist.com.

- Substituent effect on electronic absorption and biological properties of Schiff bases derived from aniline. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Substituent effects on the physical properties and pKa of aniline. (2000). Semantic Scholar.

- How does a vacuum affect the boiling point of a liquid? (2018, November 7). Quora.

- Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. (n.d.). Der Pharma Chemica.

- A Micro-Method for Boiling Point Determination. (n.d.). Scribd.

- This compound. (n.d.). PubChem.

- In distillation using a vacuum, I understand that the boiling points of the compounds lower when the pressure is lowered. But would it also make the boiling points less farther apart? If so how? (2019, May 15). Reddit.

- Boiling Point Under Vacuum: Detailed Explanations. (2022, November 26). YouTube.

- N-Isopropyl 4-bromo-2-nitroaniline. (n.d.). PubChem.

- Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025, July 23). GeeksforGeeks.

- 2,6-Diisopropyl-4-nitroaniline. (n.d.). PubChem.

- 2-Nitroaniline. (n.d.). PubChem.

Sources

- 1. This compound | 63649-64-9 [sigmaaldrich.com]

- 2. This compound | 63649-64-9 [chemicalbook.com]

- 3. 63649-64-9|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. achemblock.com [achemblock.com]

- 6. homework.study.com [homework.study.com]

- 7. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. cheresources.com [cheresources.com]

- 11. umsl.edu [umsl.edu]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Reactivity of the Nitro Group in 4-Isopropyl-2-nitroaniline

<_ 29_4_2_2>

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the nitro group in 4-Isopropyl-2-nitroaniline, a molecule of significant interest in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] We will delve into the electronic and steric influences that govern the reactivity of this functional group, with a primary focus on its reduction to an amino group, a pivotal transformation in synthetic organic chemistry. This guide will also explore electrophilic and nucleophilic substitution reactions involving the aromatic ring, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a substituted nitroaromatic compound featuring an isopropyl group at the para position and a nitro group ortho to the amino group. The interplay of these substituents dictates the molecule's unique chemical behavior. The nitro group, being strongly electron-withdrawing, significantly influences the electron density of the aromatic ring and the reactivity of the adjacent amino group.[3] This molecule serves as a versatile intermediate in the synthesis of a variety of organic compounds, including dyes, antioxidants, and importantly, active pharmaceutical ingredients (APIs).[4][5][6] Understanding the reactivity of the nitro group is paramount for designing efficient and selective synthetic pathways.

Molecular Structure and Properties

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molar Mass | 180.21 g/mol |

| Appearance | Orange oil[7] |

| CAS Number | 63649-64-9[1] |

The Locus of Reactivity: The Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the nitrogen atom. This electronic effect deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.[8][9] However, the primary reactivity of interest for synthetic applications is the reduction of the nitro group itself.

Reduction of the Nitro Group: A Gateway to Anilines

The transformation of a nitro group to a primary amine is a fundamental and widely utilized reaction in organic synthesis.[10][11] This six-electron reduction is a critical step in many industrial processes for producing anilines, which are key building blocks for pharmaceuticals and agrochemicals.[10][12][13]

2.1.1. Mechanistic Pathways

The reduction of a nitroaromatic compound to an aniline proceeds through a series of intermediates. The generally accepted mechanism, first proposed by Haber, involves the sequential formation of a nitroso compound and a hydroxylamine, which is then further reduced to the amine.[14] This can occur via two primary pathways:

-

Direct Hydrogenation Pathway: This is the most common route, involving the stepwise addition of hydrogen.[10][14]

-

Condensation Pathway: This route involves the reaction of the nitroso and hydroxylamine intermediates.

The reduction of the nitroso intermediate to the hydroxylamine is typically much faster than the initial reduction of the nitro group, making the nitroso species difficult to detect.[15]

Caption: General mechanistic pathway for nitro group reduction.

2.1.2. Common Reduction Methodologies

A variety of methods are available for the reduction of aromatic nitro groups, each with its own advantages in terms of efficiency, selectivity, and functional group tolerance.[11]

-

Catalytic Hydrogenation: This is one of the most efficient and widely used methods, employing a heterogeneous catalyst (e.g., Palladium on carbon, Platinum oxide, Raney Nickel) and a source of hydrogen gas.[10][11][16] This method is often preferred for its clean reaction profile and high yields.

-

Metal-Mediated Reductions: The use of easily oxidized metals in acidic media is a classic and reliable method.[10][11] Common metals include iron (Fe), tin (Sn), and zinc (Zn) in the presence of an acid like HCl.[11] This process involves a series of single-electron transfers from the metal to the nitro group.[10]

-

Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as hydrazine or ammonium formate, in the presence of a catalyst. It offers a milder alternative to high-pressure hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol details a standard procedure for the reduction of this compound to 4-isopropylbenzene-1,2-diamine using Palladium on carbon as the catalyst.

Materials:

-

This compound

-

Palladium on carbon (10 wt. %)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound in a suitable solvent such as methanol or ethanol.

-

Inert Atmosphere: Place the flask under an inert atmosphere by purging with nitrogen or argon.[10]

-

Catalyst Addition: Carefully add the Palladium on carbon catalyst to the solution. The amount of catalyst can typically range from 1-10 mol% relative to the substrate.

-

Hydrogenation: Evacuate the inert gas and introduce hydrogen gas, typically at atmospheric pressure or slightly above. For more challenging reductions, higher pressures may be required.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature.[10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-isopropylbenzene-1,2-diamine.[10] The product can be purified further by recrystallization or column chromatography if necessary.

Caption: Experimental workflow for catalytic hydrogenation.

Reactivity of the Aromatic Ring

The substituents on the benzene ring of this compound, namely the amino (-NH₂), nitro (-NO₂), and isopropyl (-C₃H₇) groups, collectively influence its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution

The directing effects of the existing groups determine the position of substitution for an incoming electrophile.

-

Amino Group (-NH₂): A strongly activating, ortho-, para-directing group.[8][11][17]

-

Isopropyl Group (-C₃H₇): A weakly activating, ortho-, para-directing group.[18][19]

-

Nitro Group (-NO₂): A strongly deactivating, meta-directing group.[8][11][20]

In this compound, the powerful ortho-, para-directing influence of the amino group dominates. The para position is blocked by the isopropyl group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group. However, the position ortho to the amino group is also ortho to the deactivating nitro group, and the other ortho position is sterically hindered by the adjacent isopropyl group. This complex interplay of electronic and steric effects makes predicting the major product challenging without experimental data.

It is also important to note that under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the amino group will be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing.[17] To achieve selective nitration, the amino group is often protected as an acetamide before carrying out the reaction.[21]

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. However, for a nucleophilic aromatic substitution to occur, a good leaving group is typically required on the ring. In the case of this compound, there isn't an inherent leaving group.

Diazotization and Sandmeyer Reactions

The primary amino group of the reduced product, 4-isopropylbenzene-1,2-diamine, can be converted to a diazonium salt. This intermediate is highly versatile and can undergo a variety of transformations, most notably the Sandmeyer reaction, to introduce a wide range of substituents onto the aromatic ring, including halogens, cyano, and hydroxyl groups.[22][23][24] The Sandmeyer reaction is a powerful tool for creating substitution patterns that are not easily accessible through direct substitution methods.[23]

Applications in Drug Development

The reduction of the nitro group in this compound to form 4-isopropylbenzene-1,2-diamine is a key step in the synthesis of various heterocyclic compounds that are of interest in medicinal chemistry. The resulting diamine can be used as a scaffold to construct more complex molecules with potential therapeutic applications. The versatility of nitroanilines as precursors for pharmaceuticals is well-established.[4][5][6]

Conclusion

The chemical reactivity of the nitro group in this compound is dominated by its facile reduction to a primary amine. This transformation is a cornerstone of its synthetic utility, providing access to versatile diamine intermediates. While the aromatic ring can participate in electrophilic substitution reactions, the directing effects of the multiple substituents lead to a complex reactivity profile. A thorough understanding of these principles is essential for researchers and scientists to effectively utilize this molecule in the development of new chemical entities and pharmaceuticals.

References

- Iyanagi, T. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicology Research, 34(3), 193-203.

- Wang, L., et al. (2021). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 11(57), 36137-36151.

- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.

- Kul'kova, N. V. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). International Journal of Chemical Studies, 6(4), 21-28.

- Minder, M., et al. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 21(11), 1775-1782.

- Khan, F. N. (2019). Catalytic reduction of 2-nitroaniline: a review. Journal of the Iranian Chemical Society, 16(11), 2371-2386.

- Electrophilic aromatic directing groups - Wikipedia.

- Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor.

- Directing Effects | ChemTalk.

- The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube.

- Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube.

- Synthesis of 4-isopropyl-2-nitrophenol - PrepChem.com.

- Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF - ResearchGate.

- Hydrogenation of nitro compounds to anilines - candcs.

- Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3125-3146.

- Outline the formation of 4-isopropyl-2-nitrobenzenamine from 4-isopropylb.. - Filo.

- Din, M. I., et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances, 10(32), 19044-19061.

- Sandmeyer Reaction - Organic Chemistry Portal.

- Sandmeyer Reactions - Chad's Prep®.

- Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.

- 4-Nitroaniline - Wikipedia.

- Reduction of nitro compounds - Wikipedia.

- Name Reactions: Sandmeyer'S Reaction | PDF | Amine | Alcohol - Scribd.

- Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents.

- Ono, N. (2018). A Walk through Recent Nitro Chemistry Advances. Molecules, 23(11), 2841.

- Preparation method of 4-propylthio-2-nitroaniline - Google Patents.

- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

- Electrophilic Substitution Reaction of Anilines - BYJU'S.

- NITRO COMPOUNDS.

- N-Isopropyl 4-bromo-2-nitroaniline | C9H11BrN2O2 | CID 2759489 - PubChem.

- Roberts, J. D., & Caserio, M. C. (2021). 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts.

- Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda.

- Alternate Reaction Pathway - University of Scranton.

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 5. chemiis.com [chemiis.com]

- 6. chempanda.com [chempanda.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. Directing Effects | ChemTalk [chemistrytalk.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. mt.com [mt.com]

- 14. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 15. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydrogenation of nitro compounds to anilines - candcs [candcs.de]

- 17. byjus.com [byjus.com]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. organicchemistrytutor.com [organicchemistrytutor.com]

- 21. Outline the formation of 4-isopropyl-2-nitrobenzenamine from 4-isopropylb.. [askfilo.com]

- 22. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sandmeyer Reaction [organic-chemistry.org]

- 24. scribd.com [scribd.com]

A Technical Guide to the Electrophilic Substitution Reactions of 4-Isopropyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical analysis of the electrophilic aromatic substitution (SEAr) reactions of 4-isopropyl-2-nitroaniline. We will dissect the complex interplay of activating and deactivating substituents that govern the regioselectivity of these reactions. This document furnishes both theoretical predictions and practical, field-tested protocols for key transformations such as halogenation, nitration, and sulfonation. The methodologies are presented to be self-validating, incorporating purification and characterization steps essential for the synthesis of high-purity compounds relevant to pharmaceutical research and development.

Introduction: The Strategic Importance of this compound

This compound is a polysubstituted aromatic compound featuring a unique electronic architecture. The molecule incorporates a strongly activating amino (-NH2) group, a strongly deactivating nitro (-NO2) group, and a weakly activating isopropyl (-CH(CH3)2) group. This intricate arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Substituted nitroanilines are foundational scaffolds in the synthesis of a wide range of biologically active molecules, including antibacterial, antifungal, and antitumor agents.[3] Understanding and controlling the regioselectivity of electrophilic substitution on this specific scaffold is paramount for the rational design and synthesis of novel chemical entities.

Core Principles: Predicting Regioselectivity

The outcome of an electrophilic aromatic substitution reaction is dictated by the directing effects of the substituents already present on the benzene ring.[4] In this compound, three groups compete to direct the incoming electrophile:

-

Amino Group (-NH2): A powerful activating group that donates electron density into the ring via resonance, primarily at the ortho and para positions.[5][6] This makes these positions highly susceptible to electrophilic attack.[7][8]

-

Nitro Group (-NO2): A potent deactivating group that withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive.[9] It directs incoming electrophiles to the meta position relative to itself.[10]

-

Isopropyl Group (-CH(CH3)2): A weakly activating alkyl group that donates electron density through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions.[9]

Consensus of Directing Effects:

The overall regioselectivity is determined by the most powerful activating group, which is unequivocally the amino group.

-

The -NH2 group at C1 strongly directs substitution to the ortho (C2, C6) and para (C4) positions.

-

The C2 position is blocked by the nitro group.

-

The C4 position is blocked by the isopropyl group.

-

Therefore, the primary site for electrophilic attack is the C6 position , which is ortho to the activating amino group and meta to the deactivating nitro group.

-

Substitution at C3 is sterically hindered by the adjacent bulky isopropyl group, and electronically disfavored as it is meta to the amino group.

-

Substitution at C5 is electronically disfavored, being meta to the amino group and ortho to the deactivating nitro group.

This predictive analysis is crucial for designing syntheses that minimize the formation of undesired isomers.

Caption: Predicted regioselectivity for electrophilic attack.

Key Electrophilic Substitution Reactions & Protocols

The following sections detail common electrophilic substitution reactions. The protocols provided are adapted from established procedures for structurally similar anilines and serve as a robust starting point for experimental design.[11][12]

Halogenation (Bromination)

Bromination is a fundamental transformation. Due to the high activation of the ring by the amino group, the reaction proceeds readily. Using a milder brominating agent or controlling reaction conditions is key to preventing poly-substitution.

Mechanism: The electrophile (Br+) is generated and attacks the electron-rich C6 position. The resulting resonance-stabilized carbocation (sigma complex) is then deprotonated to restore aromaticity.

Self-Validating Experimental Protocol: Synthesis of 6-Bromo-4-isopropyl-2-nitroaniline

This protocol is adapted from a copper-catalyzed bromination of 2-nitroaniline, which offers excellent regioselectivity and yield.[11]

-

Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.80 g, 10 mmol), copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.62 g, 2.5 mmol, 25 mol%), acetonitrile (40 mL), and water (20 mL).

-

Stirring: Stir the resulting suspension at room temperature (25 °C) for 15 minutes to ensure homogeneity.

-

Reagent Addition: Cool the mixture to 7 °C in an ice-water bath. Add sodium bromide (NaBr, 1.85 g, 18 mmol, 1.8 equiv.) and sodium persulfate (Na2S2O8, 3.36 g, 14 mmol, 1.4 equiv.) simultaneously in three portions over 15 minutes. Maintain the temperature at 7 °C.

-

Reaction Progression: Stir the mixture at 7 °C for 2 hours, then allow it to warm to 25 °C and stir for an additional 22 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting material is consumed.

-

Quenching: Quench the reaction by adding a solution of sodium thiosulfate (Na2S2O3, approx. 0.8 g, 5 mmol) to neutralize any remaining oxidant.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure product.

-

Characterization: Characterize the final product by 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and assess purity. Determine the melting point.

| Parameter | Description | Reference |

| Starting Material | This compound | [13] |

| Primary Reagents | NaBr, Na2S2O8, CuSO4·5H2O | [11] |

| Solvent | Acetonitrile/Water | [11] |

| Expected Product | 6-Bromo-4-isopropyl-2-nitroaniline | N/A |

| Purification | Silica Gel Chromatography | [14] |

Table 1: Summary of Bromination Protocol

Nitration

Further nitration of this compound is challenging due to the already present strong deactivating nitro group. However, the powerful activating effect of the amino group can still drive the reaction under forcing conditions.

Mechanism & Challenges: The reaction requires a strong nitrating agent, typically a mixture of nitric acid and sulfuric acid, to generate the nitronium ion (NO2+).[15] A significant challenge with anilines in strong acid is the protonation of the amino group to form an anilinium ion (-NH3+).[16] This converts the group into a deactivating, meta-director, which would drastically alter the regiochemical outcome.[17] To avoid this, protection of the amino group as an acetamide is a standard and highly recommended strategy.[18]

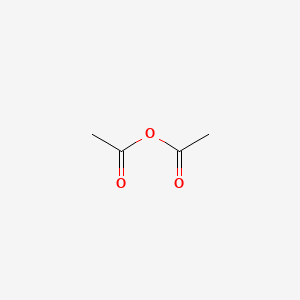

Protocol: Two-Step Synthesis of 6-Nitro-4-isopropyl-2-nitroaniline via Acetanilide Protection

-

Protection: React this compound with acetic anhydride to form N-(4-isopropyl-2-nitrophenyl)acetamide. This protects the amino group and maintains its ortho, para-directing influence without the risk of protonation.[17]

-

Nitration: Cool the protected acetanilide in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, keeping the temperature below 10 °C.[12]

-

Reaction & Workup: After the addition, allow the reaction to stir for 1-2 hours in the ice bath. Pour the mixture onto crushed ice and collect the precipitated dinitro-acetanilide product by filtration.

-

Deprotection: Hydrolyze the acetamide group by heating with aqueous acid (e.g., HCl) to reveal the amino group and yield the final product, 4-isopropyl-2,6-dinitroaniline.[12]

-

Purification & Characterization: Purify the product by recrystallization or column chromatography and characterize as previously described.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO3H) group. The reaction is typically performed with fuming sulfuric acid (H2SO4 containing excess SO3) and is reversible.[19] Similar to nitration, the amino group will be protonated under these strongly acidic conditions.

Mechanism: The electrophile is SO3 (or protonated HSO3+).[15] The protonated anilinium ion directs the incoming electrophile to the meta position (C5). The product formed is likely to be 5-amino-2-isopropyl-3-nitrobenzenesulfonic acid. The reaction proceeds via an initial sulfonation followed by a potential thermal rearrangement.[20]

Protocol: Sulfonation of this compound

-

Reaction Setup: In a flask equipped with a stirrer and drying tube, carefully add this compound to fuming sulfuric acid at 0 °C.

-

Heating: Slowly warm the mixture to 100-120 °C and maintain this temperature for several hours.

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice. The sulfonic acid product, which often exists as a zwitterion, may precipitate.[7]

-

Isolation: Isolate the solid product by filtration, wash with cold water, and dry. Recrystallization from water is often a suitable purification method.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally unsuccessful on substrates like this compound.[21] There are two primary reasons for this limitation:

-

Ring Deactivation: The nitro group strongly deactivates the ring, making it insufficiently nucleophilic to attack the carbocation or acylium ion electrophiles generated in these reactions.[22]

-

Catalyst Poisoning: The basic amino group reacts with the Lewis acid catalyst (e.g., AlCl3), forming a complex that further deactivates the ring and renders the catalyst ineffective.[23][24]

Therefore, direct Friedel-Crafts reactions on this substrate are not considered a viable synthetic route.

Experimental Workflow and Validation

A robust experimental workflow is critical to ensure the synthesis of a well-characterized compound, a cornerstone of trustworthiness in drug development.

Caption: A self-validating workflow for chemical synthesis.

Conclusion

The electrophilic substitution reactions of this compound are governed predominantly by the powerful ortho, para-directing amino group, leading to substitution primarily at the C6 position. While halogenation can be achieved with high regioselectivity, other common reactions like nitration and sulfonation require careful consideration of the reaction conditions to manage the reactivity of the amino group. Nitration necessitates a protection-deprotection strategy to avoid the formation of the meta-directing anilinium ion, while sulfonation under strong acid will likely lead to meta-substitution. Friedel-Crafts reactions are generally not feasible. The protocols and theoretical framework presented in this guide offer a comprehensive resource for researchers aiming to utilize this versatile scaffold in the synthesis of novel, high-value chemical compounds.

References

- A Practical Procedure for Regioselective Bromination of Anilines. (n.d.). Synfacts.

- Electrophilic Substitution Reaction of Anilines. (n.d.). BYJU'S.

- Scope of the direct sulfonylation of aniline derivatives. (n.d.). ResearchGate.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.

- Aromatic sulfonation. (n.d.). Wikipedia.

- Friedel-Crafts Alkylation of aromatic molecules. (n.d.).

- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.

- Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. Chemphyschem, 16(11), 2366–2374.

- Experimental Methods 1. Bromination Methods. (n.d.).

- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.

- Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024). National Institutes of Health.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.

- Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. (1975). Arzneimittel-Forschung, 25(10), 1596–1608.

- The Role of N-Isopropyl-4-nitroaniline in Advanced Chemical Synthesis. (n.d.).

- Reaction scope of nitration of N‐alkylanilines. (n.d.). ResearchGate.

- Directing Effects. (n.d.). Save My Exams.

- Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.).

- How amino and nitro substituents direct electrophilic aromatic substitution in benzene: An explanation with Kohn-Sham molecular orbital theory and Voronoi deformation density analysis. (n.d.). Vrije Universiteit Amsterdam.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). National Institutes of Health.

- How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. (n.d.). SciSpace.

- Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. (n.d.). Lookchem.

- Aniline replacement in drug-like compounds. (2024). Cresset Group.

- How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. (n.d.). RSC Publishing.

- Multistep Synthesis. (2019). Chemistry LibreTexts.

- Directing Effect of the Nitro Group in EAS. (2017). YouTube.

- Figure 1 from Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. (n.d.). Semantic Scholar.

- Nitration and aromatic reactivity. (n.d.).

- Bromination of Aniline. (n.d.). Scribd.

- Nitration. (n.d.). Wikipedia.

- Electrophilic aromatic substitution. (n.d.). Wikipedia.

- 4-Nitroaniline. (n.d.). Wikipedia.

- Nitration. (2020). L.S.College, Muzaffarpur.

- Aromatic Electrophilic substitution. (2020).

- Electrophilic Aromatic Substitution Reactions Made Easy! (2018). YouTube.

- This compound. (n.d.). PubChem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. research.vu.nl [research.vu.nl]

- 6. scispace.com [scispace.com]

- 7. byjus.com [byjus.com]

- 8. lkouniv.ac.in [lkouniv.ac.in]

- 9. savemyexams.com [savemyexams.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound | C9H12N2O2 | CID 2736696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Nitration - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. lscollege.ac.in [lscollege.ac.in]

- 19. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 20. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. science-revision.co.uk [science-revision.co.uk]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. byjus.com [byjus.com]

An In-Depth Technical Guide to 4-Isopropyl-2-nitroaniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Nitroanilines

Nitroaromatic compounds, including substituted anilines, are a cornerstone of modern organic synthesis, finding extensive use in the production of a wide array of materials such as dyes, polymers, pesticides, and explosives.[1] The presence of the electron-withdrawing nitro group on the aromatic ring imparts unique chemical properties, making these compounds valuable precursors in the synthesis of more complex molecules.[2] This guide provides a comprehensive technical overview of 4-Isopropyl-2-nitroaniline, a member of this important class of compounds, with a focus on its synthesis, characterization, and potential applications for researchers in drug discovery and materials science.

Section 1: Physicochemical and Spectroscopic Properties

This compound (CAS No. 63649-64-9) is a solid at room temperature with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.2 g/mol .[3] Understanding its spectroscopic profile is crucial for its identification and characterization in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | [3] |

| Molecular Weight | 180.2 g/mol | [3] |

| CAS Number | 63649-64-9 | [3] |

| Physical Form | Solid | [4] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [4] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 1.23 (6H, d), 2.85 (1H, m), 6.77 (1H, d), 7.28 (1H, dd), 7.96 (1H, d).[3]

-

Mass Spectrometry (ESI+): m/z 181.2 ([M+H]⁺).[3]

-

HPLC Retention Time: 3.97 min (Method D as described in the source).[3]

Section 2: Synthesis of this compound

The synthesis of substituted nitroanilines has historically been a focal point of organic chemistry. Common strategies include the direct nitration of aniline derivatives, the ammonolysis of nitro-haloarenes, and the partial reduction of dinitrobenzenes. For this compound, a well-documented synthetic route starts from 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide.

Synthesis via Deprotection of a Trifluoroacetylated Precursor

This method involves the hydrolysis of the trifluoroacetamide protecting group from 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide to yield the desired product. The trifluoroacetyl group serves to protect the amine during other synthetic transformations and can be readily removed under basic conditions.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide (2.1 g, 7.6 mmol) in methanol (40 mL).[3]

-

Addition of Reagents: To the stirring solution, sequentially add water (20 mL) and potassium carbonate (0.5 g, 4 mmol).[3]

-

Reaction: Stir the reaction mixture at room temperature for 18 hours.[3]

-

Workup:

-

Purification:

-

Product Isolation: This procedure yields this compound as an orange oil (1.18 g, 61% yield).[3]

Causality Behind Experimental Choices:

-

Methanol and Water: This solvent system is chosen to dissolve both the organic substrate and the inorganic base (potassium carbonate), facilitating a homogeneous reaction.

-

Potassium Carbonate: A mild base is used to hydrolyze the trifluoroacetamide group without causing unwanted side reactions on the nitro-substituted aromatic ring.

-

Ethyl Acetate Extraction: Ethyl acetate is a moderately polar solvent that effectively extracts the desired product from the aqueous phase while having low miscibility with water.

-

Silica Gel Chromatography: This is a standard purification technique for organic compounds, separating the product from any unreacted starting material or byproducts based on polarity.

Caption: Workflow for the synthesis of this compound.

Section 3: Analytical Characterization

Accurate analytical characterization is paramount for confirming the identity and purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of nitroanilines.

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the analysis of thermolabile and polar compounds like nitroanilines as it does not require derivatization.[5] A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is typically effective for separating nitroaniline isomers.[6]

General HPLC Protocol for Nitroanilines:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).[6]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Quantification: Construct a calibration curve using standards of known concentrations to determine the concentration of the analyte in the sample.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification of volatile and semi-volatile compounds. While nitroanilines can be thermolabile, with appropriate method development, GC-MS can be a valuable tool for their analysis.

General Considerations for GC-MS Analysis of Nitroanilines:

-

Column: A low-to-mid-polarity column is typically used.

-

Injection: A splitless injection is often employed for trace analysis.

-

Mass Spectrometry: Electron ionization (EI) is commonly used, and the resulting fragmentation pattern provides a fingerprint for compound identification.

Caption: General analytical workflow for this compound.

Section 4: Potential Applications

While specific applications for this compound are not extensively documented in publicly available literature, the applications of its isomer, N-isopropyl-4-nitroaniline, and other nitroanilines provide strong indicators of its potential utility.

-

Pharmaceutical Synthesis: Substituted anilines are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs).[7] The functional groups of this compound (the amine, the nitro group, and the aromatic ring) can be readily modified to create more complex molecules with potential therapeutic activity.

-

Agrochemicals: Nitroanilines are intermediates in the production of pesticides, herbicides, and plant growth regulators.[7] The specific substitution pattern on the aromatic ring can be tailored to achieve desired biological activity against pests or to influence plant physiology.

-

Dye and Pigment Industry: Nitroanilines are well-known precursors to azo dyes.[8] The diazotization of the amino group followed by coupling with a suitable aromatic compound can lead to the formation of highly colored molecules.

-

Materials Science: The unique electronic properties of nitroaromatic compounds make them of interest in materials science.[2] They can be used as precursors for specialty polymers and other advanced materials.

Section 5: Safety and Toxicology

-

General Hazards: Nitroanilines are generally considered toxic if inhaled, ingested, or absorbed through the skin.

-

Methemoglobin Formation: A key toxic effect of many aromatic amino and nitro compounds is the formation of methemoglobin, which can lead to cyanosis.

-

Potential Carcinogenicity: Some nitroaromatic compounds have been shown to be mutagenic in bacterial assays and are suspected carcinogens.[9]

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses. A comprehensive review of the Safety Data Sheet (SDS) is essential before handling this compound.[10]

Conclusion

This compound is a valuable substituted nitroaniline with clear synthetic accessibility and a range of potential applications in drug discovery, agrochemicals, and materials science. This guide has provided a detailed overview of its synthesis, characterization, and potential uses, underpinned by established chemical principles and experimental protocols. As with any chemical intermediate, a thorough understanding of its properties and safe handling procedures is crucial for its effective and responsible use in research and development.

References

- The Royal Society of Chemistry.

- Specialty Chemicals Market. Understanding the Chemistry of N-Isopropyl-4-nitroaniline for Your Projects. [Link]

- PubChem. This compound. [Link]

- LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

- Specialty Chemicals Market. The Role of N-Isopropyl-4-nitroaniline in Advanced Chemical Synthesis. [Link]

- Google Patents. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.

- Wikipedia. 4-Nitroaniline. [Link]

- PrepChem.com. Synthesis of 4-isopropyl-2-nitrophenol. [Link]

- National Institutes of Health.

- SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]

- SpringerLink. 4-Nitroaniline. [Link]

- ScienceLab.com.

- Mol-Instincts. N-isopropyl-4-nitroaniline. [Link]

- SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column. [Link]

- Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

- PubChem. 4-Nitroaniline. [Link]

- Taylor & Francis Online. 4-nitroaniline – Knowledge and References. [Link]

- Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]

- African British Journals. On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. [Link]

- Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]

- National Institute of Standards and Technology. m-Nitroaniline. [Link]

- ResearchGate. APCI mass spectrum of 10 μM 4-nitroaniline in methanol/H2O 1:1 (v/v). [Link]

- PubChem. N-Isopropyl 4-bromo-2-nitroaniline. [Link]

- The Automated Topology Builder (ATB) and Repository. 4-Nitroaniline. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 63649-64-9 [sigmaaldrich.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 9. DSpace-CRIS [zora.uzh.ch]

- 10. chemicalbook.com [chemicalbook.com]

Unlocking the Potential of 4-Isopropyl-2-nitroaniline: A Technical Guide for Chemical Innovation

Abstract